Oryzoxymycin

Beschreibung

This compound has been reported in Streptomyces with data available.

structure

Structure

3D Structure

Eigenschaften

CAS-Nummer |

12640-81-2 |

|---|---|

Molekularformel |

C10H13NO5 |

Molekulargewicht |

227.21 g/mol |

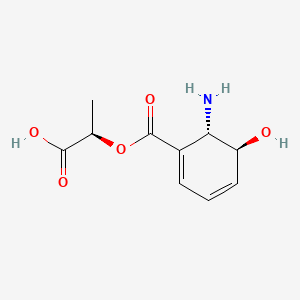

IUPAC-Name |

(2R)-2-[(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carbonyl]oxypropanoic acid |

InChI |

InChI=1S/C10H13NO5/c1-5(9(13)14)16-10(15)6-3-2-4-7(12)8(6)11/h2-5,7-8,12H,11H2,1H3,(H,13,14)/t5-,7+,8+/m1/s1 |

InChI-Schlüssel |

IQCWWGXPBRRYAF-DTLFHODZSA-N |

Isomerische SMILES |

C[C@H](C(=O)O)OC(=O)C1=CC=C[C@@H]([C@H]1N)O |

Kanonische SMILES |

CC(C(=O)O)OC(=O)C1=CC=CC(C1N)O |

Andere CAS-Nummern |

12640-81-2 |

Synonyme |

D-2-(6-amino-trans-5-hydroxy-1,3-cyclohexadiene-) oryzoxymycin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oryzoxymycin: A Technical Guide to its Discovery, Isolation, and Structural Re-evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oryzoxymycin, a natural product isolated from Streptomyces, has been a subject of interest due to its reported antibacterial activity against the rice pathogen Xanthomonas oryzae. Since its discovery in 1968, significant developments, including a challenging structural elucidation and a subsequent synthetic re-evaluation, have characterized its scientific journey. This technical guide provides a comprehensive overview of this compound, detailing its discovery, the methodologies for its isolation, the intriguing story of its structural determination and revision, and its biological activity. This document is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery, offering a detailed account of the scientific process and the technical challenges associated with the study of novel microbial metabolites.

Discovery and Initial Characterization

This compound was first reported in 1968 by a team of Japanese scientists led by Hamao Umezawa. The compound was isolated from the culture broth of a soil actinomycete, designated as Streptomyces sp. 769. The discovery was part of a screening program for new antibiotics with activity against phytopathogens.

Producing Organism

-

Organism: Streptomyces sp. 769

-

Source: Soil isolate

-

Significance: This strain was identified as the producer of this compound, a metabolite with selective activity against Xanthomonas oryzae.

Biological Activity

The primary biological activity reported for this compound is its inhibitory effect on Xanthomonas oryzae, the causative agent of bacterial leaf blight in rice. This targeted activity made it a compound of interest for agricultural applications. The initial reports described it as having moderate in vitro activity against this bacterium.

Experimental Protocols

Disclaimer: The following protocols are based on the available scientific literature. The full detailed experimental procedures from the original 1968 and 1972 publications by Hashimoto et al. were not fully accessible. Therefore, some of the described methods are based on established techniques for natural product isolation from Streptomyces and information from secondary sources.

Fermentation of Streptomyces sp. 769

A seed culture of Streptomyces sp. 769 is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) and incubating for 2-3 days on a rotary shaker. The seed culture is then used to inoculate production-scale fermentation tanks containing a nutrient-rich medium designed to promote secondary metabolite production. Fermentation is typically carried out for 5-7 days under controlled temperature and aeration.

Isolation and Purification of this compound

The following workflow outlines the general procedure for isolating this compound from the fermentation broth.

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Steps:

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: The supernatant is acidified and extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing this compound.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically involves:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Size-Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain pure this compound.

-

Structural Elucidation and Revision

The determination of the chemical structure of this compound has been a notable scientific challenge, leading to a significant revision of its initially proposed structure.

Originally Proposed Structure (1972)

Based on spectroscopic data (UV, IR, NMR) and chemical degradation studies, Hashimoto and colleagues proposed the structure of this compound in 1972. The proposed structure featured a novel cyclohexadiene amino acid moiety linked to a lactic acid unit.

Synthetic Re-evaluation and Structural Revision (2003)

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound (Originally Reported)

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₅ |

| Molecular Weight | 227.22 g/mol |

| Appearance | Colorless needles |

| Melting Point | 154-156 °C (decomposed) |

| Optical Rotation | [α]D²⁵ +110° (c 1, water) |

| UV λmax (in water) | 263 nm (ε 4,500) |

Table 2: Biological Activity of this compound

| Organism | MIC (μg/mL) |

| Xanthomonas oryzae | 12.5 |

| Bacillus subtilis | >100 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | >100 |

Biosynthesis and Mechanism of Action (Hypothetical)

Due to the structural uncertainty, the biosynthetic pathway and the precise mechanism of action of this compound have not been elucidated. However, based on the proposed (though incorrect) structure containing a cyclohexadiene ring, a hypothetical biosynthetic pathway can be suggested.

Hypothetical Biosynthetic Pathway

The cyclohexadiene core of the proposed this compound structure is likely derived from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in microorganisms.

Caption: A plausible biosynthetic origin for the cyclohexadiene core of the proposed this compound structure.

Postulated Mechanism of Action

The mechanism of action of this compound against Xanthomonas oryzae is not known. Given its selective activity, it may target a specific metabolic pathway or cellular process unique to this bacterium. Potential mechanisms could include the inhibition of cell wall biosynthesis, protein synthesis, or nucleic acid replication. Further research is needed to elucidate the precise molecular target of the true this compound structure.

Conclusion and Future Perspectives

This compound represents a fascinating case study in natural product chemistry. Its initial discovery highlighted the potential of Streptomyces as a source of novel agrochemicals. However, the subsequent synthetic work and the resulting structural questions underscore the importance of rigorous chemical synthesis in validating the structures of complex natural products.

Future research on this compound should focus on:

-

Re-isolation and Structural Elucidation: Re-culturing Streptomyces sp. 769 or a similar strain to isolate this compound and definitively determine its structure using modern spectroscopic techniques (e.g., high-resolution mass spectrometry, 2D NMR).

-

Biosynthetic Studies: Once the correct structure is known, identifying the biosynthetic gene cluster for this compound in the producing organism will provide insights into its formation and may enable biosynthetic engineering approaches.

-

Mechanism of Action Studies: Elucidating the molecular target of this compound in Xanthomonas oryzae could lead to the development of new and more effective crop protection agents.

The story of this compound serves as a reminder of the complexities and rewards of natural product research, where initial discoveries can lead to decades of scientific inquiry and the continuous refinement of our understanding of the chemical world produced by microorganisms.

Methodological & Application

Total Synthesis of the Putative Structure of Oryzoxymycin: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oryzoxymycin, a natural product isolated from Streptomyces species, has garnered attention for its potential biological activity. This document provides a detailed account of the total synthesis methodology for the putative structure of (-)-oryzoxymycin, as accomplished by Trost and coworkers. Notably, the spectroscopic data of the synthesized compound did not align with that of the natural product, suggesting a misassignment of the originally proposed structure. To date, this remains the only reported total synthesis effort, providing a valuable case study in synthetic strategy and structural verification.

Retrosynthetic Analysis

The synthetic approach commences with a retrosynthetic analysis that deconstructs the target molecule into simpler, more readily available starting materials. The key disconnections involved an ester linkage and the formation of the substituted cyclohexadiene core.

Caption: Retrosynthetic analysis of the putative this compound structure.

The retrosynthesis reveals a strategy centered on a pivotal Diels-Alder reaction to construct the cyclohexadiene core, followed by functional group manipulations and esterification to append the lactic acid side chain.

Synthetic Workflow

The forward synthesis progresses through a series of key transformations, beginning with the construction of the core structure and culminating in the final product.

Caption: Overall workflow for the total synthesis of the putative this compound structure.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of the putative structure of (-)-oryzoxymycin.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Enantioselective Diels-Alder | Furan and β-nitroacrylate | Cycloadduct | 70-80 |

| 2 | Base-mediated Fragmentation | Cycloadduct | Dihydrohydroxyanthranilate ester | ~60 |

| 3 | Esterification | Dihydrohydroxyanthranilate ester and protected lactic acid | Protected this compound precursor | ~85 |

| 4 | Deprotection | Protected this compound precursor | (-)-Oryzoxymycin (putative structure) | Good |

Note: The yield for the final deprotection step was reported qualitatively as "good" in the original literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Step 1: Enantioselective Diels-Alder Reaction

This crucial step establishes the stereochemistry of the cyclohexadiene core.

Materials:

-

Furan

-

(E)-Methyl 2-nitro-3-(triisopropylsilyloxy)acrylate

-

Chiral catalyst (e.g., a chiral oxazaborolidine)

-

Dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral catalyst (typically 5-10 mol%).

-

Dissolve the catalyst in dry dichloromethane and cool the solution to the specified reaction temperature (e.g., -78 °C).

-

Add the β-nitroacrylate dienophile to the cooled catalyst solution and stir for a brief period.

-

Slowly add freshly distilled furan to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by flash column chromatography on silica gel.

Step 2: Base-mediated Fragmentation

This step involves the ring-opening of the Diels-Alder adduct to form the desired dihydrohydroxyanthranilate core.

Materials:

-

Diels-Alder cycloadduct

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Inert atmosphere

Procedure:

-

Dissolve the cycloadduct in dry toluene in a round-bottom flask under an inert atmosphere.

-

Add DBU to the solution at room temperature.

-

Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Step 3: Esterification

The lactic acid side chain is introduced in this step.

Materials:

-

Dihydrohydroxyanthranilate core

-

N-Boc-L-lactic acid

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the dihydrohydroxyanthranilate core and N-Boc-L-lactic acid in dry dichloromethane, add DMAP (catalytic amount).

-

Cool the reaction mixture to 0 °C.

-

Add a solution of DCC in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Step 4: Final Deprotection

Removal of the protecting groups yields the final product.

Materials:

-

Protected this compound precursor

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the protected precursor in dichloromethane.

-

Add trifluoroacetic acid to the solution at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

The resulting crude product can be purified by an appropriate method, such as recrystallization or preparative HPLC, to yield the TFA salt of the putative (-)-oryzoxymycin.

Biological Activity and Signaling Pathways

While the initial interest in this compound stemmed from its potential biological activity, specific details regarding its mechanism of action and impact on cellular signaling pathways remain largely uncharacterized in the public domain. The structural discrepancy identified through total synthesis necessitates a re-evaluation of the biological data associated with the natural isolate. Further studies are required to elucidate the correct structure of natural this compound and to subsequently investigate its molecular targets and effects on signaling cascades.

General antifungal mechanisms often involve the disruption of cell membrane integrity, inhibition of cell wall synthesis, or interference with essential metabolic pathways.[1][2] Potential targets could include enzymes involved in ergosterol biosynthesis or glucan synthesis.[3][4] Future research on the authentic natural product will be crucial to determine if it operates through a known antifungal mechanism or possesses a novel mode of action, which would be of significant interest to drug development professionals.

Conclusion

The total synthesis of the putative structure of (-)-oryzoxymycin by Trost and coworkers represents a significant achievement in synthetic organic chemistry. The methodology, centered around a key enantioselective Diels-Alder reaction, provides a robust route to the core structure. However, the mismatch in spectroscopic data with the natural product highlights the critical role of total synthesis in structural verification. The lack of a confirmed structure for natural this compound currently limits the understanding of its biological activity and mechanism of action. Future efforts in this area should focus on isolating and definitively characterizing the natural product, which will then enable a thorough investigation of its biological properties and potential as a therapeutic agent.

References

- 1. studymind.co.uk [studymind.co.uk]

- 2. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal of Oryzoxymycin: A Guide for Laboratory Professionals

This document provides essential procedural guidance for the safe and compliant disposal of Oryzoxymycin, a dicarboxylic acid secondary metabolite isolated from Streptomyces. As specific safety and toxicity data for this compound are not extensively available, a cautious approach, treating the compound as a potentially potent biological agent and hazardous chemical waste, is mandatory. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, all personnel must be familiar with standard laboratory safety protocols for handling chemical substances.

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A full-length laboratory coat is required.

Engineering Controls:

-

All handling of this compound powder or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.

-

Ensure a safety shower and eyewash station are readily accessible.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data: Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of this compound. This information is crucial for understanding its chemical nature and potential interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₅ | PubChem[1] |

| Molecular Weight | 227.21 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-[(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carbonyl]oxypropanoic acid | PubChem[1] |

| CAS Number | 12640-81-2 | PubChem[1] |

| Physical Description | Assumed to be a solid powder, typical for isolated natural products. | Inferred |

| Solubility | Data not available. Assume low solubility in water and solubility in organic solvents like DMSO or methanol based on its structure. | Inferred |

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, whether as a pure compound, in solution, or in contaminated labware, must be handled as hazardous chemical waste. Due to its classification as an antibiotic, it must not be disposed of down the drain or in regular trash, as this can contribute to environmental contamination and the development of antimicrobial resistance.[2][3][4] Autoclaving alone is not a sufficient method of disposal as it may not fully degrade the antibiotic, and the resulting byproducts could still be environmentally harmful.[2][5]

1. Waste Segregation and Collection:

-

Solid Waste:

-

Collect pure this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into direct contact with the compound.

-

Place all solid waste into a designated, clearly labeled, leak-proof hazardous waste container. The container should be made of a material compatible with the chemical.

-

-

Liquid Waste:

-

Collect all concentrated stock solutions and unused dilute solutions of this compound.[2]

-

Pour the liquid waste into a designated, clearly labeled, leak-proof hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.[5]

-

The container should be kept closed when not in use and stored in a secondary containment tray.

-

-

Contaminated Labware:

-

Disposable Labware: Items such as pipette tips, centrifuge tubes, and culture plates should be considered solid hazardous waste and disposed of in the designated solid waste container.

-

Reusable Labware (Glassware, etc.):

-

Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound.

-

Collect the rinsate as hazardous liquid chemical waste.

-

After the initial rinse, the glassware can be washed according to standard laboratory procedures.

-

-

2. Labeling of Waste Containers:

-

All hazardous waste containers must be clearly labeled with the following information:

-

The words "Hazardous Waste"

-

The full chemical name: "this compound"

-

The primary hazards associated with the waste (e.g., "Chemical Waste," "Antibiotic Waste").

-

The date the waste was first added to the container.

-

The name and contact information of the responsible researcher or laboratory.

-

3. Storage of Waste:

-

Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

-

Ensure the storage area is well-ventilated.

-

Do not accumulate large quantities of waste. Follow institutional guidelines for the maximum allowable storage time.

4. Final Disposal:

-

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

-

The designated waste management service will transport the waste for final disposal, which is typically high-temperature incineration.[6]

Experimental Workflow for this compound Disposal

References

- 1. This compound | C10H13NO5 | CID 5492703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]

- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]

- 5. Laboratory waste | Staff Portal [staff.ki.se]

- 6. su.se [su.se]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.